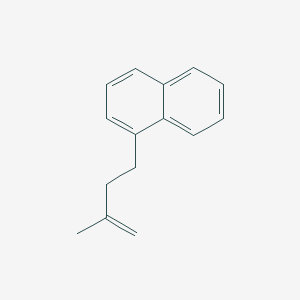![molecular formula C10H16 B14408288 anti-Tricyclo[7.1.0.0]decane CAS No. 81969-73-5](/img/structure/B14408288.png)
anti-Tricyclo[7.1.0.0]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
anti-Tricyclo[7.1.0.0]decane: is a hydrocarbon compound with the molecular formula C10H16 . It is characterized by its unique tricyclic structure, which consists of three interconnected cycloalkane rings. This compound is also known by its IUPAC name anti-Tricyclo[7.1.0.02,4]decane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-Tricyclo[7.1.0.0]decane typically involves multiple steps, including pivotal reactions such as the Diels–Alder and Conia-ene reactions . These reactions are crucial for constructing the tricyclic framework of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows established organic synthesis protocols involving the use of appropriate catalysts and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: anti-Tricyclo[7.1.0.0]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: anti-Tricyclo[7.1.0.0]decane is used as a model compound in studies of tricyclic hydrocarbons and their reactivity. Its unique structure makes it an interesting subject for theoretical and experimental investigations .
Biology and Medicine: While specific biological and medicinal applications of anti-Tricyclo[710
Industry: In the industrial sector, this compound and its derivatives may be used as intermediates in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of anti-Tricyclo[7.1.0.0]decane involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in chemical reactions, the compound’s tricyclic structure may influence its reactivity and the formation of reaction intermediates .
Comparación Con Compuestos Similares
- Tricyclo[4.3.1.03,7]decane: Also known as isotwistane, this compound shares a similar tricyclic structure but differs in the arrangement of its rings .
- Tricyclodecane: This compound, also known as tetrahydrodicyclopentadiene, has a similar molecular formula but different structural features .
Uniqueness: anti-Tricyclo[7.1.0.0]decane is unique due to its specific tricyclic structure, which influences its chemical reactivity and potential applications. Its distinct arrangement of rings sets it apart from other tricyclic hydrocarbons.
Propiedades
Número CAS |
81969-73-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[7.1.0.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-4-8-6-10(8)9-5-7(9)3-1/h7-10H,1-6H2 |
Clave InChI |
RYKKPRYFAPLJIH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC2C3CC3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
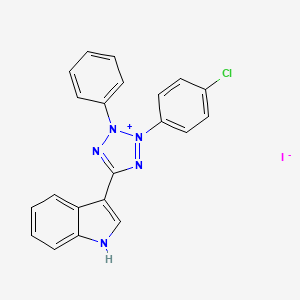
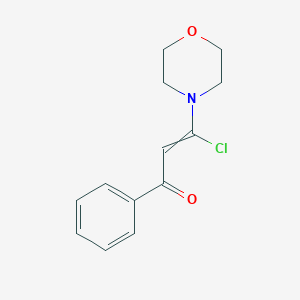
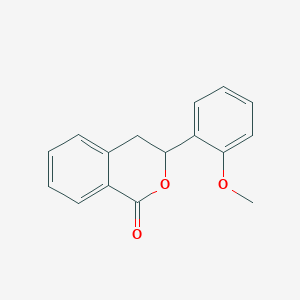
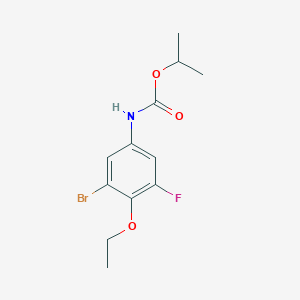
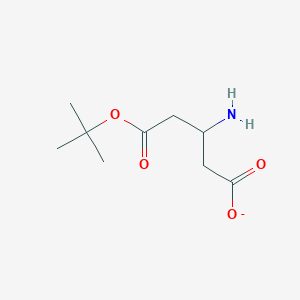
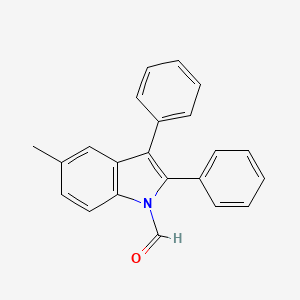
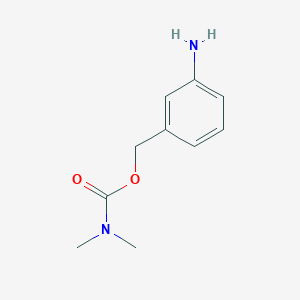
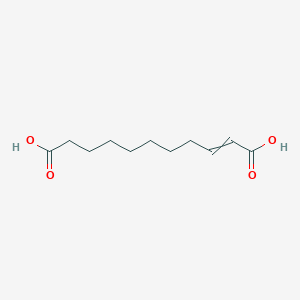
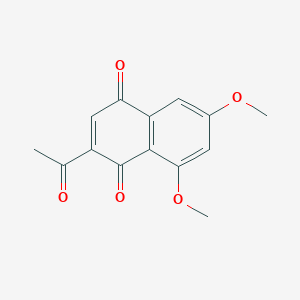
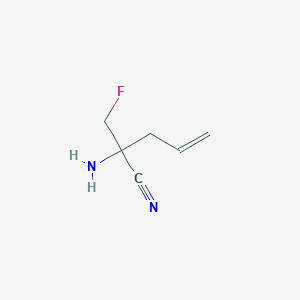
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
